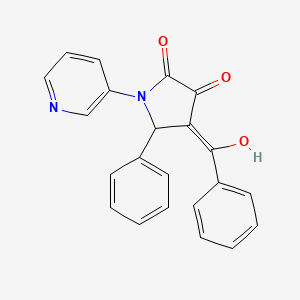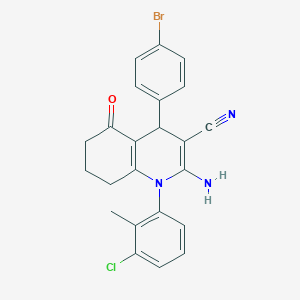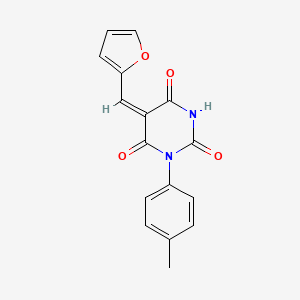![molecular formula C23H25N3O2S2 B11529315 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B11529315.png)
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbamoyl)-2-mercaptobenzothiazole. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial DNA gyrase, leading to the inhibition of bacterial replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-({4-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Properties
Molecular Formula |
C23H25N3O2S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H25N3O2S2/c1-15-7-9-16(10-8-15)22(28)25-18-11-12-19-20(13-18)30-23(26-19)29-14-21(27)24-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
GTQDHYFTNGVMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11529233.png)
![2-[[(4-Methoxyphenyl)methylene]hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acid](/img/structure/B11529238.png)

![(4E)-2-(3-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11529243.png)
![(4Z)-4-[(3-bromophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11529248.png)
![N-[2-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11529261.png)
![5-bromo-4-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11529268.png)
![N-(3-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11529273.png)
![2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11529282.png)


![ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11529308.png)
![(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11529309.png)
![N,N'-(2-chlorobenzene-1,4-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]](/img/structure/B11529324.png)
